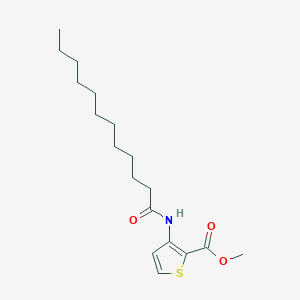
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound has a molecular formula of C18H29NO3S and a molecular weight of 339.49 g/mol .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-(dodecanoylamino)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex thiophene derivatives. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-(dodecanoylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their pharmacological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the thiophene derivative.
Comparison with Similar Compounds
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as Methyl 3-aminothiophene-2-carboxylate and Methyl 3-hydroxythiophene-2-carboxylate . These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological or material properties.
Biological Activity
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a dodecanoyl amine group and a methyl ester. The structural formula can be represented as follows:
This compound has been studied for its interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these biomolecules, influencing various biochemical pathways. Notably, it has been suggested that the compound may exhibit:
- Enzyme Inhibition : It can inhibit certain kinases involved in cell signaling pathways, which could affect cell proliferation and survival.
- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Antitumor Effects : In vitro studies suggest that it may inhibit tumor cell growth, potentially through apoptosis induction.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study investigating the antitumor effects of this compound, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appeared to involve the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : Its distribution in tissues may be influenced by its dodecanoyl group, promoting accumulation in lipid-rich environments.
- Metabolism : Initial studies suggest metabolic pathways involving ester hydrolysis and amino group modifications.
Properties
CAS No. |
303136-00-7 |
|---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
methyl 3-(dodecanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(20)19-15-13-14-23-17(15)18(21)22-2/h13-14H,3-12H2,1-2H3,(H,19,20) |
InChI Key |
NKCYCYRKBFDRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















